molecular formula C11H12N2O B8625330 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile

2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile

Cat. No.: B8625330
M. Wt: 188.23 g/mol
InChI Key: VJMWJPCPJOUSMQ-UHFFFAOYSA-N
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Description

2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is a heterocyclic compound that features a chroman ring system with an amino group at the 4-position and an acetonitrile group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile typically involves the formation of the chroman ring followed by the introduction of the amino and acetonitrile groups. One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the amino and acetonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the chroman ring.

    Reduction: Primary amines from the reduction of the nitrile group.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chroman ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the amino and acetonitrile groups but shares the chroman ring structure.

    Chroman-2-one: Similar ring structure with different functional groups.

    4-Amino-chroman-2-one: Contains an amino group but differs in the position of functional groups.

Uniqueness

2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile is unique due to the specific positioning of the amino and acetonitrile groups, which confer distinct chemical and biological properties compared to other chroman derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(4-amino-3,4-dihydro-2H-chromen-7-yl)acetonitrile

InChI

InChI=1S/C11H12N2O/c12-5-3-8-1-2-9-10(13)4-6-14-11(9)7-8/h1-2,7,10H,3-4,6,13H2

InChI Key

VJMWJPCPJOUSMQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 125 mL flame dry 3-neck round bottom flask was added P(Ph)3 (4.4 g, 16.74 mmol) and THF (50 mL). After cooling to −20° C., DEAD (3.3 mL, 16.74 mmol) was added dropwise via the addition funnel. After stirring for 20 min at −20° C., (4-aminochroman-7-yl)-methanol (2.0 g, 11.16 mmol) in THF (75 mL) was added dropwise via the addition funnel. It was stirred for another 30 min. acetone cyanohydrin (3.1 mL, 33.48 mmol) was then added dropwise via the addition funnel. The resulting mixture was warmed to RT and stirred for 18 h. Solvent was evaporated in vacuo. The residue was purified by chromatography on silica gel. Elution with CH2Cl2:MeOH mixture (95:5) gave final compound. MS m/z: 189.12 (M+H). Calc'd. for C11H12N2O-188.23.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four

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